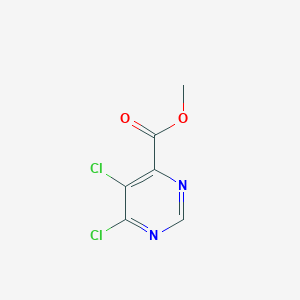

methyl 5,6-dichloropyrimidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 5,6-dichloropyrimidine-4-carboxylate” is a chemical compound. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products . Halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines .Molecular Structure Analysis

The molecular structure of “methyl 5,6-dichloropyrimidine-4-carboxylate” is represented by the InChI code:1S/C6H4Cl2N2O2/c1-12-6(11)3-2(9)4(7)10-5(3)8/h2H,1H3 . This indicates that the compound contains six carbon atoms, four hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms. Chemical Reactions Analysis

The halogenated pyrimidines can incorporate nucleophiles regioselectively via S_NAr reaction, unlike other nitrogen heterocycles such as pyridine and imidazole . Substitution reactions that include Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and alkoxy and amino groups are also possible .Physical And Chemical Properties Analysis

“Methyl 5,6-dichloropyrimidine-4-carboxylate” is a solid compound . It should be stored in a dark place, under an inert atmosphere, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Bicyclic Pyrimidine Systems

Methyl 5,6-dichloropyrimidine-4-carboxylate: is utilized in the synthesis of bicyclic pyrimidine systems, such as pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines . These compounds are significant due to their complex structure and potential biological activities. The compound serves as a precursor in creating these bicyclic systems, which are explored for their medicinal and pharmaceutical applications.

Regioselective Synthesis of Pyrimidine Derivatives

The compound is instrumental in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . This process is crucial for the development of drugs with antibacterial and antimicrobial activities, as the regioselectivity allows for precise targeting of biological pathways.

Pharmaceutical Intermediates

As a versatile chemical, Methyl 5,6-dichloropyrimidine-4-carboxylate acts as an intermediate in pharmaceutical synthesis . Its reactivity enables the formation of various compounds that can be further modified to produce active pharmaceutical ingredients.

Serotonin Receptor Affinity Enhancement

The introduction of hydrophobic side chains to the pyrimidine ring, facilitated by Methyl 5,6-dichloropyrimidine-4-carboxylate , is expected to enhance the binding affinity with serotonin (5-HT) receptor sites . This application is particularly relevant in the design of new psychiatric medications.

Nucleophilic Aromatic Substitution Reactions

The electron-deficient character of Methyl 5,6-dichloropyrimidine-4-carboxylate makes it an ideal candidate for nucleophilic aromatic substitution (SNAr) reactions . This property is exploited in synthetic organic chemistry to introduce various functional groups into the pyrimidine ring, expanding the compound’s utility in drug design.

Ligand-Receptor Interaction Studies

The compound’s ability to form derivatives with different side chains makes it a valuable tool in studying ligand-receptor interactions . By altering the substituents on the pyrimidine ring, researchers can investigate how these changes affect the compound’s biological activity.

Bioengineering and Applied Chemistry

In the field of bioengineering and applied chemistry, Methyl 5,6-dichloropyrimidine-4-carboxylate is used for its properties that contribute to biomedical and environmental applications . Its role in the synthesis of complex molecules can lead to advancements in materials science and environmental technology.

Material Science Research

The compound’s reactivity and versatility also extend to material science, where it is used to develop new materials with potential applications in various industries . Researchers leverage its chemical properties to create compounds with desired physical and chemical characteristics.

Safety and Hazards

“Methyl 5,6-dichloropyrimidine-4-carboxylate” is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

The future directions for “methyl 5,6-dichloropyrimidine-4-carboxylate” could involve further exploration of its synthetic methods and potential applications in pharmaceuticals . Given the wide range of biological activities associated with pyrimidine derivatives, there is significant potential for the development of new drugs and therapies .

Mecanismo De Acción

Methyl 5,6-dichloropyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H4Cl2N2O2 . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Target of Action

Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors, due to their structural similarity to natural nucleotides .

Mode of Action

It’s known that pyrimidine derivatives can undergo nucleophilic aromatic substitution reactions . The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic attack, leading to the formation of C-4 substituted products . This interaction could potentially alter the function of the target molecule, leading to downstream effects.

Result of Action

The interaction of pyrimidine derivatives with biological targets can lead to a variety of cellular responses, depending on the specific target and the nature of the interaction .

Propiedades

IUPAC Name |

methyl 5,6-dichloropyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-12-6(11)4-3(7)5(8)10-2-9-4/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILDFUWIRMBUCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=N1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5,6-dichloropyrimidine-4-carboxylate | |

CAS RN |

1554322-22-3 |

Source

|

| Record name | methyl 5,6-dichloropyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.